molecular formula C10H13N3O4 B1662289 (S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid CAS No. 389888-02-2

(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid

Cat. No. B1662289
M. Wt: 239.23 g/mol
InChI Key: VSGUEKZRMJVQOH-LURJTMIESA-N
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Description

(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid, commonly referred to as Cyclothiazomycin (CTM), is a natural product that has been discovered from the fermentation broth of a Streptomyces species. CTM has attracted significant attention from the scientific community due to its unique structure and potential biological activities.

Scientific Research Applications

Synthesis and Derivatives

  • The compound has been utilized in the synthesis of various heterocycles. For instance, Fülöp et al. (1997) demonstrated the synthesis of unsubstituted and 1-benzyl-substituted cis-cyclopenta[d]pyrimidine-2,4-diones and cis-2-thioxo-cyclopenta[d]pyrimidin-4-ones from corresponding cis-2-amino-1-cyclopentanecarboxylates (Fülöp et al., 1997).
  • Fonari et al. (2004) explored the use of pyrimidine derivatives, including those similar to (S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid, as ligands for co-crystallization with 1,10-diaza-18-crown-6, forming 2D and 3D networks through hydrogen-bonding interactions (Fonari et al., 2004).

Biological Applications

  • Sirakanyan et al. (2021) synthesized cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, related to the compound , to study their antimicrobial activity. They found pronounced antimicrobial properties in some of the synthesized compounds (Sirakanyan et al., 2021).
  • Zhu et al. (2019) conducted a study introducing pyrimidine bases, components of the compound , to P2 ligands in HIV-1 protease inhibitors, enhancing the inhibitors' potency due to extensive hydrogen bonding interactions (Zhu et al., 2019).

properties

IUPAC Name

(2S)-2-amino-3-(2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h6H,1-4,11H2,(H,15,16)(H,12,14,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGUEKZRMJVQOH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)N(C(=O)NC2=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349678
Record name (S)-CPW 399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid

CAS RN

389888-02-2
Record name (S)-CPW 399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid
Reactant of Route 2
(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid
Reactant of Route 3
(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid
Reactant of Route 4
(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid
Reactant of Route 5
(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid
Reactant of Route 6
(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid

Citations

For This Compound
2
Citations
K Bao - 2021 - researchsquare.com
Background: Major depressive disorder (MDD) is a debilitating illness and a leading cause of disability, but its pathophysiology remains to be completely elucidated. Resistance to …
Number of citations: 1 www.researchsquare.com
A Stine - 2018 - search.proquest.com
The work in this thesis focuses on computational methods for the identification of novel enzymatic pathways. In particular this work focuses on the utilization of the Biological Network …
Number of citations: 0 search.proquest.com

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